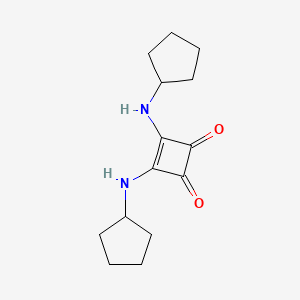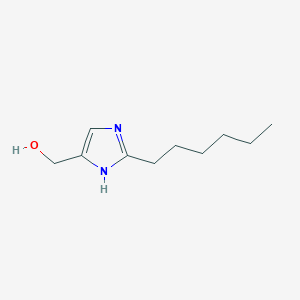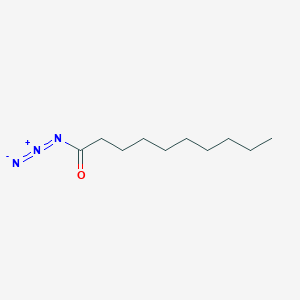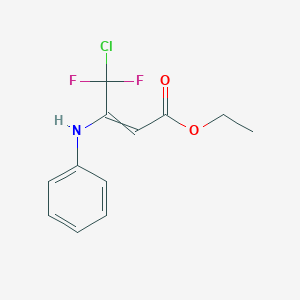
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a cyclohexadiene ring, an ethoxy group, a phenyl group, and a trimethylsilyl group
Preparation Methods
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the Ethoxy Group: This can be done through an etherification reaction.
Attachment of the Trimethylsilyl Group: This is usually achieved through a silylation reaction using a reagent like trimethylsilyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The ethoxy, phenyl, and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- include:
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound lacks the ethoxy and trimethylsilyl groups, making it less versatile in certain applications.
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-: This compound has amino groups instead of ethoxy and trimethylsilyl groups, leading to different reactivity and applications.
Properties
CAS No. |
184582-81-8 |
|---|---|
Molecular Formula |
C17H20O3Si |
Molecular Weight |
300.42 g/mol |
IUPAC Name |
5-ethoxy-2-phenyl-3-trimethylsilylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H20O3Si/c1-5-20-14-11-13(18)15(12-9-7-6-8-10-12)17(16(14)19)21(2,3)4/h6-11H,5H2,1-4H3 |
InChI Key |
JFKYDPORGNQLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C(=C(C1=O)[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

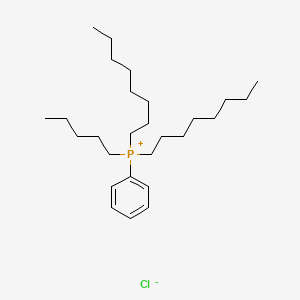
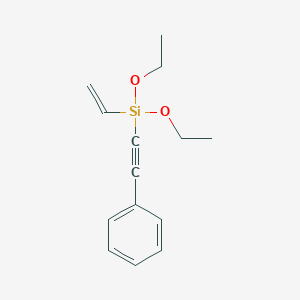

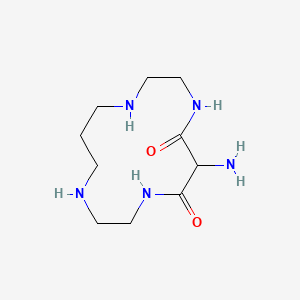
![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
